4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid
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Overview
Description
4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid is an organic compound with the molecular formula C11H11NO3. This compound is notable for its unique structure, which includes a methyl group, a prop-2-yn-1-yloxy group, and an amino group attached to a benzoic acid core. It is used in various chemical and biological research applications due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Formation of Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group is introduced through a nucleophilic substitution reaction using propargyl alcohol and a suitable leaving group, such as a halide.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine source.
Final Product Formation: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and chemical probes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with biological targets through its reactive functional groups, leading to modifications in the target’s activity. This can result in various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with a benzoyl group instead of a methyl group.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group and a prop-2-yn-1-yloxy group attached to a benzophenone core.
Uniqueness: 4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid is unique due to its specific combination of functional groups, which provide distinct reactivity and versatility in chemical and biological applications. Its structure allows for targeted interactions with biological molecules, making it valuable for research and development in various fields.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-methyl-2-(prop-2-ynoxyamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-12-10-7-8(2)4-5-9(10)11(13)14/h1,4-5,7,12H,6H2,2H3,(H,13,14) |
InChI Key |
XUXMLRIAUFQFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NOCC#C |
Origin of Product |
United States |
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